Methyl 2-amino-2-phenylacetate hydrochloride
Overview
Description
Methyl 2-amino-2-phenylacetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a substituted glycine derivative and is commonly used as an intermediate in the synthesis of various pharmaceutical compounds . This compound is known for its role in the enzymic synthesis of D-(-)-α-Aminobenzyl penicillin by Penicillin Acylase .
Preparation Methods
The synthesis of Methyl 2-amino-2-phenylacetate hydrochloride typically involves the reaction of DL-α-phenylglycine with methanol and hydrochloric acid. In a typical procedure, DL-α-phenylglycine (394.7 g, 2.611 mol) and a solution of methanol/HCl 4.3 N (3940 mL, 16.942 mol) are placed in a glass reactor and stirred at room temperature (20° ± 2°C) for 18 hours. The conversion into a clear solution is observed after approximately 4 hours, followed by the formation of a cloudy suspension .
Chemical Reactions Analysis
Methyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Methyl 2-amino-2-phenylacetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in enzymatic reactions, particularly in the synthesis of antibiotics.
Medicine: It is involved in the production of pharmaceutical compounds, including antibiotics.
Industry: It is used in the production of fine chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-phenylacetate hydrochloride involves its role as an intermediate in enzymatic reactions. It acts as a substrate for enzymes like Penicillin Acylase, which catalyzes the synthesis of antibiotics. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .
Comparison with Similar Compounds
Methyl 2-amino-2-phenylacetate hydrochloride can be compared with other similar compounds such as:
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- Methyl 2-amino-2-(o-tolyl)acetate hydrochloride
- Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its specific role in the synthesis of antibiotics and its use as an intermediate in pharmaceutical production .
Properties
IUPAC Name |
methyl 2-amino-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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